molecular formula C23H27N3O12S B13449837 Sulfamethoxazole 2,3,4-Tri-O-acetyl-beta-D-glucuronide Methyl Ester

Sulfamethoxazole 2,3,4-Tri-O-acetyl-beta-D-glucuronide Methyl Ester

Cat. No.: B13449837
M. Wt: 569.5 g/mol
InChI Key: AHMVLDWUQJUJDV-BIRZXAFVSA-N
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Description

Sulfamethoxazole 2,3,4-Tri-O-acetyl-beta-D-glucuronide Methyl Ester: is a complex organic compound with the molecular formula C23H27N3O12S and a molecular weight of 569.538 g/mol . This compound is a derivative of sulfamethoxazole, a well-known antibiotic, and is often used in research settings for various biochemical and pharmacological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sulfamethoxazole 2,3,4-Tri-O-acetyl-beta-D-glucuronide Methyl Ester typically involves the acetylation of sulfamethoxazole followed by glucuronidation. The process begins with the acetylation of sulfamethoxazole using acetic anhydride in the presence of a catalyst such as pyridine. This is followed by the glucuronidation step, where the acetylated product is reacted with glucuronic acid derivatives under acidic or basic conditions .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of Sulfamethoxazole 2,3,4-Tri-O-acetyl-beta-D-glucuronide Methyl Ester involves its conversion to the active form of sulfamethoxazole in the body. Sulfamethoxazole inhibits dihydropteroate synthase, an enzyme involved in the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial DNA synthesis and ultimately bacterial cell death .

Comparison with Similar Compounds

Properties

Molecular Formula

C23H27N3O12S

Molecular Weight

569.5 g/mol

IUPAC Name

methyl (2S,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-[(4-aminophenyl)sulfonyl-(5-methyl-1,2-oxazol-3-yl)amino]oxane-2-carboxylate

InChI

InChI=1S/C23H27N3O12S/c1-11-10-17(25-38-11)26(39(31,32)16-8-6-15(24)7-9-16)22-20(36-14(4)29)18(34-12(2)27)19(35-13(3)28)21(37-22)23(30)33-5/h6-10,18-22H,24H2,1-5H3/t18-,19-,20+,21-,22+/m0/s1

InChI Key

AHMVLDWUQJUJDV-BIRZXAFVSA-N

Isomeric SMILES

CC1=CC(=NO1)N([C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C)S(=O)(=O)C3=CC=C(C=C3)N

Canonical SMILES

CC1=CC(=NO1)N(C2C(C(C(C(O2)C(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C)S(=O)(=O)C3=CC=C(C=C3)N

Origin of Product

United States

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